molecular formula C18H15N3OS B13371072 N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine

N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B13371072
M. Wt: 321.4 g/mol
InChI Key: LCJNFFWFKWUZST-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine is an imidazo[1,2-a]pyridine derivative featuring a methoxyphenyl group at the N3 position and a thienyl substituent at the C2 position of the fused heterocyclic core. Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry due to their diverse pharmacological activities, including antiviral, antibacterial, and enzyme inhibitory properties . This article compares the target compound with structurally and functionally related analogs, focusing on synthesis, spectral properties, and biological activities.

Properties

Molecular Formula

C18H15N3OS

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C18H15N3OS/c1-22-14-8-3-2-7-13(14)19-18-17(15-9-6-12-23-15)20-16-10-4-5-11-21(16)18/h2-12,19H,1H3

InChI Key

LCJNFFWFKWUZST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=C(N=C3N2C=CC=C3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thienyl group: This step might involve a cross-coupling reaction, such as a Suzuki or Heck reaction, using a thienyl halide and a suitable palladium catalyst.

    Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution or other suitable organic reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies, including molecular docking and in vitro assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The imidazo[1,2-a]pyridine core is highly modular, with substituents at the C2 and N3 positions critically influencing physicochemical and biological properties. Key structural analogs include:

Compound Name C2 Substituent N3 Substituent Key Features/Activity Evidence ID
Target compound 2-Thienyl 2-Methoxyphenyl Hypothetical structure -
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine Phenyl Thiophen-2-ylmethylene Schiff base; spectral data (FT-IR, NMR) 1, 2
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine 4-(Methylsulfonyl)phenyl Phenyl COX-2 inhibitor (IC50 = 0.07–0.39 µM) 3, 5
N-(tert-Butyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine 2-Nitrophenyl tert-Butyl Crystal structure analysis 17
N-[7-Methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide 2-Thienyl Benzamide Structural similarity to target 15
6-Chloro-N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridin-3-amine 5-Nitrofuran-2-yl Cyclohexyl Antibacterial activity 8

Key Observations :

  • Electron-Donating vs.
  • Heterocyclic Substituents : Thienyl (target) vs. phenyl or nitrofuranyl substituents at C2 may influence π-π stacking or hydrogen bonding in biological targets .
  • N3 Flexibility : Bulky substituents like cyclohexyl or tert-butyl () vs. planar aryl groups (e.g., methoxyphenyl) may affect solubility or steric hindrance in enzyme binding pockets .
Spectral Characterization

Critical spectral data for imidazo[1,2-a]pyridines include:

  • FT-IR : C=N stretches (~1640 cm⁻¹) and aromatic C=C vibrations (~1570 cm⁻¹) are consistent across analogs .
  • NMR :
    • Imidazo[1,2-a]pyridine protons resonate at δ 7.0–9.0 ppm (1H NMR).
    • Methoxy groups (e.g., in target) show singlet peaks at δ ~3.8 ppm, while thienyl protons appear as multiplet signals (δ 6.5–7.5 ppm) .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with calculated masses (e.g., : C18H22N5O⁺, m/z 324.2) .

Target Compound Hypotheses :

  • The 2-thienyl group may enhance π-stacking in hydrophobic enzyme pockets.
  • The methoxyphenyl substituent could improve solubility without steric bulk, balancing bioavailability and target engagement.

Biological Activity

N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N3OS. The compound features an imidazo[1,2-a]pyridine core fused with a thienyl group and substituted with a methoxyphenyl group at the nitrogen atom. This unique structural configuration is believed to enhance its pharmacological properties compared to other derivatives.

Biological Activities

Research has indicated that compounds within the imidazo[1,2-a]pyridine family exhibit a range of biological activities, including:

  • Anticancer Activity : this compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by disrupting the cell cycle and promoting pro-apoptotic signaling pathways.
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory responses. It has been shown to inhibit the release of pro-inflammatory cytokines and reduce microglial activation in models of neuroinflammation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

Synthesis Methods

The synthesis of this compound can be achieved through several routes:

  • Condensation Reaction : Reacting 2-amino pyridine with 2-thiophenecarboxaldehyde in an acidic medium.
  • Cyclization : Following condensation, cyclization occurs to form the imidazo[1,2-a]pyridine structure.
  • Functionalization : Alkylation or acylation is performed to introduce the methoxyphenyl group.

Comparative Biological Activity

To better understand the unique aspects of this compound in comparison to related compounds, the following table summarizes key features and activities:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(3-methoxyphenyl)pyridin-2-aminePyridine core with methoxy substitutionAnticancer activityLacks thienyl group
N-(4-methoxyphenyl)pyrimidin-2-aminePyrimidine core with methoxy substitutionAntimicrobial propertiesDifferent heterocyclic base
6-(4-Methylpiperazin-1-yl)imidazo[1,2-a]pyridineImidazo structure with piperazineCNS activityPiperazine enhances solubility

The presence of both a methoxy group and a thienyl moiety in this compound contributes significantly to its potential pharmacological profile.

Case Studies and Research Findings

Recent studies have explored the mechanisms underlying the biological activities of this compound:

  • Anticancer Mechanism : A study demonstrated that this compound inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase. Docking simulations indicated interaction with the colchicine binding site on tubulin, suggesting a mechanism similar to known anticancer agents .
  • Anti-inflammatory Effects : Another investigation revealed that this compound effectively reduces LPS-induced TNF-alpha release in vitro and demonstrates anti-inflammatory effects in vivo by decreasing microglial activation in models of neuroinflammation .

Q & A

Basic: What are the primary synthetic methodologies for N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine?

Answer:
The compound can be synthesized via multicomponent reactions (MCRs) such as the Groebke-Blackburn-Bienaymé (GBB) reaction , which involves:

  • Step 1 : Condensation of 2-aminopyridine derivatives with aldehydes (e.g., thiophene-2-carboxaldehyde) and isocyanides (e.g., tert-butyl isocyanide) under microwave or thermal conditions .
  • Step 2 : Functionalization of the C-3 amine group via reductive amination or nucleophilic substitution (e.g., sodium borohydride reduction of Schiff bases) .
  • Step 3 : Post-synthetic modifications (e.g., bromination at the 6/8 positions for enhanced reactivity) .
    Key characterization tools : ¹H/¹³C NMR, HRMS, and X-ray crystallography (for structural confirmation) .

Basic: How is the purity and structural integrity of this compound validated?

Answer:

  • Chromatography : HPLC or column chromatography ensures >95% purity .
  • Spectroscopy :
    • ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl and thienyl groups) .
    • HRMS validates molecular weight (e.g., [M+H]+ ions matching calculated values) .
  • Crystallography : Single-crystal X-ray diffraction resolves bond angles and torsional strain (e.g., dihedral angles between imidazo[1,2-a]pyridine and aryl rings) .

Advanced: How do structural modifications influence its biological activity?

Answer:

  • Thienyl vs. Phenyl Substituents : Thiophene enhances π-stacking with hydrophobic enzyme pockets (e.g., COX-2), while phenyl groups may reduce selectivity .
  • Methoxyphenyl Position : The 2-methoxy group on the phenyl ring improves metabolic stability by reducing oxidative demethylation .
  • C-3 Amine Modifications :
    • Bulky tert-butyl groups increase steric hindrance, reducing off-target binding .
    • Polar substituents (e.g., morpholine) enhance water solubility and hydrogen bonding with targets like HIV-1 reverse transcriptase .
      Example : In COX-2 inhibitors, a methylsulfonylphenyl group at C-2 increases selectivity (IC₅₀ = 0.07 µM, selectivity index = 508.6) .

Advanced: What in vitro assays are recommended for evaluating its therapeutic potential?

Answer:

  • Enzyme Inhibition :
    • COX-1/COX-2 Inhibition : Fluorometric assays using purified enzymes (IC₅₀ values <1 µM indicate high potency) .
    • HIV-1 RT Inhibition : Molecular docking paired with enzymatic assays (e.g., non-nucleoside reverse transcriptase inhibitor activity) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., IC₅₀ <10 µM in breast or ovarian cancers) .
  • Anti-Inflammatory Activity : ELISA-based measurement of TNF-α/IL-6 suppression in macrophages .

Advanced: How can conflicting data on biological activity be resolved?

Answer:

  • Source Analysis : Verify assay conditions (e.g., cell line specificity, enzyme isoforms). For example, COX-2 selectivity varies with substituent size .
  • Structural Reassessment : Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., C-H···π contacts) that may alter binding .
  • Dose-Response Curves : Reproduce experiments across multiple concentrations to rule out false positives/negatives .
    Case Study : A morpholine-substituted analogue showed conflicting COX-2 IC₅₀ values (0.07 µM vs. 0.39 µM) due to differences in assay temperature .

Advanced: What computational tools predict its pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate:
    • Lipophilicity : LogP ~3.5 (optimal for blood-brain barrier penetration) .
    • Metabolic Stability : CYP3A4-mediated demethylation of the methoxyphenyl group .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with:
    • COX-2 : Hydrogen bonding with Tyr355 and Val523 .
    • HIV-1 RT : Hydrophobic interactions with Tyr181 and Tyr188 .

Advanced: What are the challenges in optimizing its selectivity for kinase targets?

Answer:

  • Kinase Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target binding (e.g., JAK2 or EGFR kinases) .
  • Selectivity Drivers :
    • Steric Effects : Bulky substituents at C-3 reduce ATP-binding pocket affinity .
    • Electronic Effects : Electron-withdrawing groups (e.g., bromine) alter π-π stacking with kinase hinge regions .
      Example : Bromination at C-6/C-8 increases kinase inhibition but reduces solubility .

Advanced: How does its reactivity compare to analogues with different heterocycles?

Answer:

  • Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine :
    • Pyridine derivatives show higher metabolic stability but lower solubility .
    • Pyrimidine analogues exhibit stronger π-π stacking but reduced bioavailability .
  • Thiophene vs. Furan : Thiophene’s sulfur atom enhances aromatic interactions, while furan’s oxygen increases polarity .

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